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Compound of Interest

Compound Name: I-CBP112 hydrochloride

Cat. No.: B2515675 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of I-CBP112 hydrochloride with other

alternative CBP/p300 inhibitors, supported by experimental data and detailed protocols. The

aim is to offer an objective resource for validating the on-target effects of this potent and

selective chemical probe.

Introduction to I-CBP112 Hydrochloride and its
Target
I-CBP112 hydrochloride is a potent and selective inhibitor of the bromodomains of the

homologous transcriptional coactivators, CREB-binding protein (CBP) and p300.[1][2] These

proteins are crucial epigenetic regulators that play a pivotal role in controlling gene expression

through their histone acetyltransferase (HAT) activity and their function as scaffolds for the

assembly of transcriptional machinery. The bromodomain of CBP/p300 specifically recognizes

and binds to acetylated lysine residues on histones and other proteins, a key step in

transcriptional activation. By competitively binding to the acetyl-lysine binding pocket of the

CBP/p300 bromodomain, I-CBP112 disrupts this interaction, leading to the modulation of gene

expression.[2][3] Dysregulation of CBP/p300 activity has been implicated in various diseases,

including cancer, making their bromodomains attractive therapeutic targets.[4]
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The on-target effects and potency of I-CBP112 hydrochloride are best understood in the

context of other available CBP/p300 inhibitors. This section provides a comparative overview of

I-CBP112 and other notable compounds targeting either the bromodomain or the HAT domain

of CBP/p300.

Quantitative Data Summary
The following table summarizes the key biochemical and cellular potencies of I-CBP112
hydrochloride and selected alternative inhibitors.
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Compoun
d

Target
Domain

Assay
Type

CBP
Potency

p300
Potency

Selectivit
y Notes

Referenc
e(s)

I-CBP112

hydrochlori

de

Bromodom

ain
ITC (Kd) 151 nM 167 nM

Selective

over BET

bromodom

ains.

[1][2][5]

AlphaScre

en (IC50)

170 nM

(CBP)
- [2]

SGC-

CBP30

Bromodom

ain
ITC (Kd) 21 nM 38 nM

Highly

selective

over BET

bromodom

ains (40-

fold over

BRD4(1)).

[1]

PF-CBP1
Bromodom

ain

Biochemic

al (IC50)
125 nM 363 nM

Highly

selective

over BRD4

(>139-

fold).

[1]

GNE-272
Bromodom

ain

Biochemic

al (IC50)
1 nM 3.8 nM

Highly

potent and

selective.

[6]

CCS1477
Bromodom

ain

Biochemic

al (Kd)
1.7 nM 1.3 nM

Over 200-

fold more

potent for

p300/CBP

than

BRD4.

[4][5]

A-485 HAT

Domain

Biochemic

al (IC50)

2.6 nM 9.8 nM Selective

over

bromodom

ains and

[1]
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other

HATs.

Signaling Pathway and Mechanism of Action
CBP/p300 are critical co-activators in multiple signaling pathways that regulate gene

transcription. They are recruited to chromatin by DNA-binding transcription factors. Once

recruited, their intrinsic HAT activity acetylates histones, leading to a more relaxed chromatin

structure that is accessible to the transcriptional machinery. The bromodomain of CBP/p300

recognizes these acetylated lysines, further stabilizing the transcriptional complex and

promoting gene expression. I-CBP112 acts by competitively binding to the bromodomain's

acetyl-lysine binding pocket, thereby preventing the "reading" of these epigenetic marks and

disrupting the downstream transcriptional activation.
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Start

Prepare serial dilutions of
I-CBP112 and controls

Add compounds to
384-well plate

Prepare protein-peptide
master mix

Dispense master mix
into wells

Incubate at RT
(30-60 min)

Prepare detection mix with
Tb-Ab and SA-acceptor

Add detection mix
to wells

Incubate at RT
(60-120 min, dark)

Read plate on
TR-FRET reader

Calculate TR-FRET ratio
and determine IC50

End

 

Start

Culture and treat cells
with I-CBP112 or DMSO

Harvest and lyse cells

Clarify lysate by
centrifugation

Aliquot lysate into
PCR tubes

Heat aliquots to a
range of temperatures

Centrifuge to pellet
aggregated proteins

Collect supernatant
(soluble proteins)

Analyze by SDS-PAGE
and Western blot for CBP/p300

Quantify band intensities
and plot melting curves

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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